2-(2,2,2-Trifluoroethyl)morpholine hydrochloride
Overview
Description
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . It is a morpholine derivative containing a trifluoromethyl group, which imparts unique properties to the compound. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride can be synthesized through the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. This electrochemical method is efficient and yields good results. The reaction involves the use of trifluoromethylating agents and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of trifluoromethylated compounds .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride: Another morpholine derivative with different substituents.
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications, particularly in the synthesis of fluorinated compounds and materials.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5-4-10-1-2-11-5;/h5,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONULOIOABRESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031259-08-0 | |
Record name | 2-(2,2,2-trifluoroethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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